2,3,5-Trichloropyridine
Description
Significance as a Versatile Intermediate in Organic Synthesis Research
The primary significance of 2,3,5-trichloropyridine in academic research lies in its role as a versatile intermediate for organic synthesis. chemimpex.com Its chemical structure allows for a variety of transformations, enabling the introduction of different functional groups onto the pyridine (B92270) core. This adaptability makes it an essential precursor in the development of agrochemicals, particularly herbicides and insecticides, as well as pharmaceuticals. chemimpex.comguidechem.com
In the realm of agrochemicals, this compound is a key starting material for producing potent herbicides. ddvppesticide.com For instance, it can be converted to 3,5-dichloro-2-pyridinol, a crucial component in the synthesis of certain herbicides and pesticides. guidechem.comgoogle.comjustia.com Furthermore, fluorination of this compound yields 2,3-difluoro-5-chloropyridine, a vital intermediate for the herbicide clodinafop-propargyl. guidechem.comddvppesticide.com
The pharmaceutical industry also utilizes this compound in the synthesis of various active pharmaceutical ingredients (APIs). chemimpex.com Its derivatives are being investigated for potential applications in anti-inflammatory and antimicrobial drugs. chemimpex.com The ability to undergo nucleophilic substitution reactions makes it a valuable scaffold for creating diverse molecular libraries for drug discovery programs. sigmaaldrich.comtandfonline.com
A notable application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. sigmaaldrich.comnih.gov This allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures, which are prevalent in many biologically active molecules. nih.gov For example, it has been used to synthesize 3,5-dichloro-2-arylpyridines with high yields. sigmaaldrich.comnih.gov
Overview of Research Trajectories for Halogenated Pyridines
The study of halogenated pyridines, including this compound, is a dynamic area of chemical research. The introduction of halogen atoms onto the pyridine ring significantly alters its electronic properties, making it susceptible to various chemical transformations that are not readily achievable with unsubstituted pyridine. nih.gov
A major research focus is the development of selective halogenation methods for pyridines. nih.govnih.gov Traditional electrophilic aromatic substitution reactions are often challenging for electron-deficient rings like pyridine and can require harsh conditions. nih.govnih.gov Consequently, researchers are actively exploring novel strategies, such as using designed phosphine (B1218219) reagents or employing Zincke imine intermediates, to achieve regioselective halogenation under milder conditions. nih.govnih.govresearchgate.net
Another significant research trajectory involves the use of halogenated pyridines in cross-coupling reactions. rsc.orgthieme-connect.com The carbon-halogen bond serves as a versatile handle for introducing a wide range of substituents through reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. nih.govresearchgate.net These methods have become indispensable tools for constructing complex molecular architectures from simple halogenated pyridine precursors. rsc.org The site-selective functionalization of polychlorinated pyridines, such as pentachloropyridine (B147404), to yield compounds like 2,6-diaryl-3,4,5-trichloropyridines, further highlights the control and precision sought in this field. thieme-connect.comresearchgate.net
Furthermore, the study of halogen bonding in pyridines is an emerging area of interest. researchgate.netacs.orgd-nb.info The halogen atoms on the pyridine ring can act as halogen bond donors, influencing crystal packing and molecular recognition processes. researchgate.netd-nb.info Understanding these non-covalent interactions is crucial for designing new materials and catalysts with specific properties.
Historical Context of this compound in Chemical Literature
This compound is a compound with a well-established presence in chemical literature, recognized as a known prior art compound. google.comjustia.com Early synthetic methods reported in the literature often involved the selective dechlorination of more highly chlorinated pyridines, such as pentachloropyridine or 2,3,5,6-tetrachloropyridine (B1294921), using reducing agents like metallic zinc in an alkaline solution. google.comjustia.com While effective on a laboratory scale, these methods were often deemed too expensive for commercial production, prompting the search for more economical routes. google.com
An early synthesis mentioned in the literature involves the reaction of N-methyl-3,5-dichloro-2-pyridone with phosgene (B1210022), yielding this compound. justia.com Another approach involved the reaction of 3,5-dichloro-2-pyridone (B189641) with phosgene in the presence of a catalyst like N,N-dimethylformamide. justia.comtandfonline.com
More direct routes have also been explored, such as the reaction of trichloroacetaldehyde with acrylonitrile (B1666552) in the presence of a copper(I) chloride catalyst in an ionic liquid. tandfonline.comtandfonline.com Over the years, various synthetic strategies have been developed and refined to improve yield, purity, and cost-effectiveness. guidechem.comprepchem.com These historical methods laid the groundwork for the more advanced and efficient synthetic protocols used today.
| Property | Value |
| Molecular Formula | C5H2Cl3N |
| Molecular Weight | 182.44 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 46-52 °C |
| Boiling Point | 219 °C |
| CAS Number | 16063-70-0 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLIIAKAAMFCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166952 | |
| Record name | Pyridine, 2,3,5-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16063-70-0 | |
| Record name | 2,3,5-Trichloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16063-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,3,5-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016063700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2,3,5-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-trichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5-TRICHLOROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2,3,5 Trichloropyridine and Its Derivatives
Catalytic Cyclization Routes to 2,3,5-Trichloropyridine
Catalytic cyclization presents a direct pathway to the this compound core structure from acyclic precursors. This approach often involves the formation of a key intermediate which then undergoes ring closure.
Trichloroacetaldehyde and Acrylonitrile (B1666552) Reactions in Ionic Liquids
A notable synthetic route involves the reaction between trichloroacetaldehyde and acrylonitrile. tandfonline.com The mechanism is proposed to be a two-step process. tandfonline.com Initially, trichloroacetaldehyde undergoes an addition reaction with acrylonitrile, leading to the formation of an intermediate compound, 2,4,4-trichloro-4-formylbutyronitrile. tandfonline.comgoogle.com This intermediate can then be cyclized in the presence of a Lewis acid or dry hydrogen chloride to yield this compound. tandfonline.com
The use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF4), as a solvent for this reaction has been shown to be effective. tandfonline.comresearchgate.net Performing the reaction in an ionic liquid can facilitate the direct formation of this compound and can lead to good yields. tandfonline.comresearchgate.net For instance, the reaction of trichloroacetaldehyde and acrylonitrile in the presence of a copper(I) chloride catalyst within an ionic liquid produces this compound. tandfonline.comresearchgate.net Without the ionic liquid, the yield is significantly lower, highlighting the beneficial role of this solvent system. tandfonline.com
| Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Trichloroacetaldehyde, Acrylonitrile | Copper(I) Chloride | Acetonitrile | 190°C | 0.5 hours | 62% | google.com |
| Trichloroacetaldehyde, Acrylonitrile | Copper(I) Chloride | Acetonitrile | 180°C | 1 hour | Not specified | google.com |
| 2,4,4-trichloro-4-formylbutyronitrile | Hydrogen Chloride | N,N-dimethylformamide | <120°C | Not specified | Not specified | google.com |
| Trichloroacetaldehyde, Acrylonitrile | Copper(I) Chloride | Ionic Liquid ([Bmim]BF4) | Not specified | Not specified | 41% | tandfonline.com |
Copper(I) Chloride Catalysis in Direct Formation
Copper(I) chloride (CuCl) is a key catalyst in the direct synthesis of this compound from trichloroacetaldehyde and acrylonitrile. tandfonline.comgoogle.com This catalytic process facilitates the addition and subsequent cyclization reactions in a one-pot synthesis. google.com The catalyst is generally used in amounts ranging from 0.01 to 10 mol % relative to the acrylonitrile. google.com
Different copper sources, including copper powder and copper(II) chloride, can also be used. google.com The reaction can be performed in various solvents, such as acetonitrile, with yields reported as high as 62%. google.com The combination of copper(I) chloride catalysis with an ionic liquid medium provides an efficient method for the direct formation of the target compound. tandfonline.comcolab.ws This approach avoids harsh conditions like high temperature and pressure that were associated with earlier methods. tandfonline.com
Selective Dechlorination Strategies from Polychlorinated Pyridines
Another major synthetic avenue involves starting with more heavily chlorinated pyridine (B92270) compounds and selectively removing chlorine atoms. This reductive dechlorination must be carefully controlled to obtain the desired 2,3,5-trichloro-isomer.
Reductive Dechlorination of Pentachloropyridine (B147404) and 2,3,5,6-Tetrachloropyridine (B1294921)
This compound can be prepared by the reductive dechlorination of either pentachloropyridine or 2,3,5,6-tetrachloropyridine. google.comjustia.com This process involves the removal of one or two chlorine atoms from the starting material. Various reducing agents and systems can be employed to achieve this transformation. For example, reduction of pentachloropyridine with zinc can yield 2,3,5,6-tetrachloropyridine, which can be a precursor to the trichloro- variant. nih.gov The selective removal of chlorine atoms is a key challenge, and reaction conditions must be optimized to maximize the yield of this compound. google.comjustia.com Biological methods using methanogenic consortia have also been studied for the dechlorination of polychlorinated phenols, demonstrating sequential dechlorination pathways. nih.govnih.gov For instance, 2,3,5,6-tetrachlorophenol (B165523) was shown to yield 2,3,5-trichlorophenol. nih.gov
Zinc-Mediated Dechlorination in Alkaline Aqueous Solutions
A specific and effective method for producing this compound involves the reaction of pentachloropyridine or 2,3,5,6-tetrachloropyridine with metallic zinc. google.comjustia.com This reaction is carried out in a biphasic system consisting of a water-immiscible reaction medium and a strongly alkaline aqueous solution, with a pH maintained between 11 and 14. google.comjustia.com The high pH is crucial, as lower pH levels tend to favor the formation of dichloropyridines, thereby reducing the yield of the desired trichloropyridine. google.comjustia.com
The amount of zinc used is typically in excess, ranging from 1 to 3 gram atoms of zinc per gram atom of chlorine to be removed, to ensure the reaction goes to completion. google.comjustia.com This process can be applied to either 2,3,5,6-tetrachloropyridine or pentachloropyridine as the starting reactant to achieve high yields of pure this compound. google.comjustia.com In one example, reacting pentachloropyridine with zinc in a toluene (B28343) and ammonium (B1175870) hydroxide (B78521) system at 70°C yielded 52% this compound.
| Reactant | Reagents | Solvent/Medium | Temperature | pH | Yield | Reference |
|---|---|---|---|---|---|---|
| Pentachloropyridine | Zinc | Toluene / Ammonium Hydroxide | 70°C | 11-14 | 52% | |
| 2,3,5,6-Tetrachloropyridine | Zinc, Alkaline Reagent | Water-immiscible medium | 20-100°C | ≥11 | High | google.comjustia.com |
| Pentachloropyridine | Zinc, Alkaline Reagent | Water-immiscible medium | 20-100°C | ≥11 | High | google.comjustia.com |
Halogen Exchange Reactions for Derivatization
The chlorine atoms on the this compound ring can be substituted with other halogens, a process known as halogen exchange (Halex). These reactions are a cornerstone for creating a variety of functionalized pyridine derivatives.
The nucleophilic displacement of chlorine with fluorine is a common derivatization. tandfonline.comthieme-connect.com For example, reacting this compound with potassium fluoride (B91410) (KF) and cesium fluoride (CsF) in an ionic liquid can afford 3,5-dichloro-2-fluoropyridine (B1304973) and 5-chloro-2,3-difluoropyridine (B143520). tandfonline.comresearchgate.net The halogen at the 2-position is the most reactive and is displaced first, followed by the halogen at the 3-position, which is considerably faster to displace than the one at the 5-position. thieme-connect.com
Microwave-assisted synthesis has been shown to accelerate these reactions. A fast, microwave-assisted synthesis of 5-chloro-2,3-difluoropyridine from this compound and spray-dried KF in a polar aprotic solvent has been developed, with a phase transfer catalyst significantly reducing reaction time. researchgate.netbenthamdirect.com Similarly, bromine can be introduced via halogen exchange. Reacting this compound with potassium bromide (KBr) in the presence of a copper(I) bromide catalyst can yield 2,3,5-tribromopyridine.
| Reactant | Reagents | Solvent | Conditions | Product(s) | Reference |
|---|---|---|---|---|---|
| This compound | KF, CsF, K2CO3 | [Bmim]BF4 (Ionic Liquid) | 200°C, 10h | 3,5-Dichloro-2-fluoropyridine, 5-Chloro-2,3-difluoropyridine | tandfonline.com |
| This compound | Spray-dried KF, Phase Transfer Catalyst | Polar aprotic solvent | Microwave (450W) | 5-Chloro-2,3-difluoropyridine | researchgate.netbenthamdirect.com |
| This compound | KBr, CuBr (catalyst) | Dimethylformamide (DMF) | 150°C, 48h | 2,3,5-Tribromopyridine (60-65% yield) | |
| This compound | CsF, KF | Sulfolane (B150427), DMSO | 145–190°C | 5-Chloro-3-fluoropyridine |
Fluorination of this compound using Potassium Fluoride and Cesium Fluoride
The halogen exchange (Halex) reaction is a primary method for introducing fluorine into the pyridine ring of this compound. This is typically achieved using alkali metal fluorides, with potassium fluoride (KF) and cesium fluoride (CsF) being the most common reagents. researchgate.net KF is often preferred due to its lower cost and ready availability. researchgate.net However, the reactivity of these fluorinating agents is highly dependent on the reaction conditions.
The fluorination of this compound can lead to the formation of 3,5-dichloro-2-fluoropyridine and 5-chloro-2,3-difluoropyridine. tandfonline.comtandfonline.com The reaction is typically carried out in polar aprotic solvents to enhance the nucleophilicity of the fluoride ion. researchgate.net In some procedures, ionic liquids have been employed as the reaction medium. For instance, heating a mixture of this compound with KF and CsF in 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF4) at 200°C for 10 hours has been shown to produce fluorinated pyridines. tandfonline.com
Patented methods have also detailed the use of a mixture of CsF and KF in sulfolane and dimethyl sulfoxide (B87167) (DMSO) at temperatures ranging from 145–190°C. This stepwise fluorination is designed to selectively substitute the chlorine at the 3-position. Precise temperature control is crucial for maximizing fluorine substitution while minimizing decomposition.
Table 1: Fluorination of this compound with KF and CsF
| Fluorinating Agents | Solvent(s) | Temperature (°C) | Duration | Product(s) | Reference(s) |
|---|---|---|---|---|---|
| KF, CsF | [Bmim]BF4 | 200 | 10 hours | 3,5-dichloro-2-fluoropyridine, 5-chloro-2,3-difluoropyridine | tandfonline.com |
| KF, CsF | Sulfolane, DMSO | 145-190 | - | 5-chloro-3-fluoropyridine |
Role of Phase Transfer Catalysts in Halex Reactions
Phase transfer catalysts (PTCs) play a significant role in facilitating Halex reactions by transferring the fluoride ion from the solid or aqueous phase to the organic phase where the this compound is dissolved. researchgate.net This enhances the reaction rate and allows for milder reaction conditions. Various types of PTCs have been investigated, including phosphonium (B103445) salts and crown ethers. benthamdirect.comasianpubs.org
For instance, tetrakis(piperidino)phosphonium chloride has been shown to be an effective PTC in the microwave-assisted synthesis of 2,3-difluoro-5-chloropyridine from this compound and spray-dried KF. benthamdirect.comresearcher.life The presence of the PTC significantly increases the yield and reduces the reaction time compared to conventional heating methods. benthamdirect.com Research indicates that the highest reaction rate is achieved with a 5 wt% loading of the phosphonium salt catalyst relative to the this compound. benthamdirect.comingentaconnect.com Other studies have explored the use of benzyltriphenylphosphonium (B107652) chloride and 18-crown-6 (B118740) ether as part of a blended catalyst system. asianpubs.org
Table 2: Phase Transfer Catalysts in the Fluorination of this compound
| Phase Transfer Catalyst | Reactants | Solvent | Conditions | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Tetrakis(piperidino)phosphonium chloride | This compound, KF | Polar aprotic solvent | Microwave irradiation (450W) | Increased yield and significantly reduced reaction time. Optimal catalyst loading at 5 wt%. | benthamdirect.comresearcher.life |
| Benzyltriphenylphosphonium chloride, 18-crown-6 ether | This compound, KF, CsF | DMPU, Sulfolane | - | Used in a blended catalyst system for the synthesis of 5-chloro-2,3-difluoropyridine. | asianpubs.org |
Microwave-Assisted Fluorination Techniques
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the fluorination of this compound. benthamdirect.comgoogle.com Microwave irradiation can lead to rapid heating and significantly reduced reaction times compared to conventional heating methods. benthamdirect.comresearchgate.net
A notable application is the microwave-assisted solid-liquid Halex reaction for the synthesis of 2,3-difluoro-5-chloropyridine from this compound and spray-dried KF. benthamdirect.comresearcher.life The use of a phase transfer catalyst, such as tetrakis(piperidino)phosphonium chloride, in conjunction with microwave heating has been shown to be particularly effective, leading to a fast and mild reaction with improved yields. benthamdirect.comresearcher.life This microwave-assisted halogen exchange (MAHE) technology is considered an energy-efficient process that can reduce energy consumption by up to 50% compared to conventional heating. google.com
Novel Synthetic Pathways and Reaction Optimization Studies
Beyond derivatization, research has also focused on developing new and improved methods for the synthesis of this compound itself, with an emphasis on greener and more efficient processes.
Alcoholysis and Chlorination Approaches from 2-Chloropyridine (B119429)
A novel synthetic route to this compound starting from the readily available and inexpensive 2-chloropyridine has been developed. google.com This multi-step process involves:
Alcoholysis or Hydrolysis: 2-chloropyridine undergoes reaction with an alcohol or water under basic catalysis to produce a 2-alkoxypyridine or 2-hydroxypyridine. google.com
Chlorination: The resulting 2-alkoxypyridine is then reacted with a chlorinating agent in the presence of a base to yield 3,5-dichloro-2-alkyloxypyridine. google.com
Final Chlorination: The 3,5-dichloro-2-alkyloxypyridine is further chlorinated to produce the final product, this compound. google.com
This method offers a potentially more economical and scalable approach compared to other synthetic strategies. google.com
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to this compound and its derivatives. One such approach involves the use of ionic liquids as recyclable reaction media. tandfonline.comtandfonline.com
A one-pot synthesis of this compound has been reported through the reaction of trichloroacetaldehyde and acrylonitrile in the presence of a catalytic amount of copper(I) chloride in an ionic liquid. tandfonline.comtandfonline.com This method avoids the use of volatile organic solvents. Furthermore, the subsequent fluorination of the resulting this compound can also be carried out in the same ionic liquid medium. tandfonline.comtandfonline.com
Another green approach involves the electrochemical reduction of 2,3,5,6-tetrachloropyridine. patsnap.com This method uses an electrolytic cell to selectively remove a chlorine atom, offering a cleaner alternative to traditional reduction methods that often use zinc powder and generate significant metal waste. patsnap.comgoogle.com The electrochemical process can be controlled to achieve high selectivity and yield of this compound. patsnap.com
Reactivity and Mechanistic Investigations of 2,3,5 Trichloropyridine
Nucleophilic Aromatic Substitution (S_NAr) Reactions of 2,3,5-Trichloropyridine
Nucleophilic aromatic substitution (S_NAr) on the pyridine (B92270) ring is a fundamental aspect of its chemistry. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom, forming a high-energy anionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group. youtube.comstackexchange.com The stability of this intermediate is key to the reaction's feasibility. stackexchange.com In pyridines, the electron-withdrawing nitrogen atom stabilizes the negative charge in the intermediate, particularly when the attack occurs at the C2 ("ortho") or C4 ("para") positions, as a resonance structure can place the negative charge directly on the electronegative nitrogen atom. stackexchange.comvaia.comyoutube.com
In this compound, the positions of the chlorine atoms are not electronically equivalent, leading to distinct differences in their reactivity towards nucleophiles. The order of reactivity for halogen displacement in S_NAr reactions is C2 > C3 > C5. thieme-connect.com The chlorine atom at the 2-position is the most activated towards nucleophilic attack due to its proximity to the ring nitrogen, which provides the greatest stabilization for the anionic intermediate. stackexchange.comthieme-connect.com
While the C2 and C4 positions are generally the most activated in pyridines, substituents at the C3 and C5 positions (electronic nodal points) still experience an activating effect compared to analogous positions on a benzene (B151609) ring. thieme-connect.com Consequently, the chlorine at the C3 position in this compound is displaced considerably faster than the one at the C5 position, but much more slowly than the C2 chlorine. thieme-connect.com This hierarchy allows for selective functionalization of the pyridine core. An example of this halogen displacement is the conversion of this compound into 5-chloro-2,3-difluoropyridine (B143520) using potassium fluoride (B91410) (KF) and cesium fluoride (CsF), where the chlorines at positions 2 and 3 are displaced. thieme-connect.comtandfonline.comtandfonline.com
The reaction of this compound with oxygen-based nucleophiles such as alkoxides and aryloxides follows the established regioselectivity, targeting the C2 position. Studies on the reactivity of various halopyridines with sodium ethoxide have provided insight into the factors governing the rates of these substitutions, where electron-withdrawing groups generally increase the reaction rate. researchgate.netepfl.ch
Specific research has shown that this compound reacts with 2-(4-hydroxyphenoxy)propionates in an ionic liquid to afford the corresponding 2-aryloxylpropionates in good yields. tandfonline.comtandfonline.com In this reaction, the aryloxide nucleophile displaces the chlorine atom at the C2 position, demonstrating the predictable regioselectivity of the S_NAr mechanism on this substrate. tandfonline.comtandfonline.com
Palladium-Catalyzed Cross-Coupling Reactions
Beyond S_NAr, this compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds. nih.govresearchgate.net The challenge in using chloro-substituted pyridines lies in the higher activation energy required for the oxidative addition of palladium into the C-Cl bond compared to C-Br or C-I bonds. nih.govresearchgate.net However, effective catalytic systems have been developed to address this. nih.gov
The Suzuki-Miyaura coupling of this compound with a range of arylboronic acids has been successfully demonstrated. nih.govresearchgate.netresearchgate.netsigmaaldrich.com The reaction exhibits high regioselectivity, with the cross-coupling preferentially occurring at the C2 position, which is the most reactive site for oxidative addition of palladium. nih.govrsc.orgnih.gov This selective reaction occurs even in the presence of the other two chlorine atoms, leading to monosubstituted products without the formation of di- or tri-substituted byproducts. researchgate.net The reaction tolerates both electron-rich and electron-deficient arylboronic acids, providing a versatile route to a wide array of substituted pyridines. nih.gov
Significant progress has been made in developing environmentally benign and efficient protocols for the Suzuki-Miyaura coupling of this compound. nih.govresearchgate.netnih.gov Highly efficient reactions have been achieved using a simple palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), without the need for specialized, sterically hindered, and electron-rich phosphine (B1218219) ligands that are often required for coupling aryl chlorides. nih.govresearchgate.net
Furthermore, these reactions can be performed in aqueous media, often using a mixture of water and an organic co-solvent like dimethylformamide (DMF). nih.govresearchgate.net A typical system involves Pd(OAc)₂ as the catalyst, sodium carbonate (Na₂CO₃) as the base, and a water/DMF solvent mixture, with reactions proceeding at moderate temperatures (e.g., 60 °C). nih.govresearchgate.net These ligand-free, aqueous conditions represent a more sustainable and cost-effective approach to the synthesis. nih.gov
The table below summarizes the effect of different solvents on the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Reaction conditions: this compound (1 mmol), phenylboronic acid (1.5 mmol), Na₂CO₃ (2 mmol), Pd(OAc)₂ (0.5 mol%), H₂O/solvent = 3.5:3 mL, at 35 °C, for 12 h. Data sourced from researchgate.net.
The highly regioselective nature of the Suzuki-Miyaura coupling at the C2 position of this compound provides a direct and efficient synthetic route to novel 3,5-dichloro-2-arylpyridines. nih.govresearchgate.netnih.gov This methodology has been used to synthesize a series of these compounds with various aryl substituents in good to excellent yields. nih.gov
The table below illustrates the scope of the reaction with different arylboronic acids.
Reaction conditions: this compound (1 mmol), arylboronic acid (1.5 mmol), Na₂CO₃ (2 mmol), Pd(OAc)₂ (0.5 mol%), H₂O/DMF = 3.5:3 mL, at 60 °C, for 12 h. Data sourced from nih.gov.
Buchwald-Hartwig Amination Potential of Derivatives
Derivatives of this compound have demonstrated significant potential in Buchwald-Hartwig amination reactions, a powerful palladium-catalyzed cross-coupling method for the formation of carbon-nitrogen bonds. This reaction is particularly valuable for synthesizing complex amines from aryl halides. Research has shown that chloro-derivatives of heterocyclic systems, prepared from this compound, can be effectively coupled with a variety of amines.
A key intermediate, 3-chloro-1-azaphenothiazine, is synthesized from the reaction of this compound with 2-aminothiophenol (B119425) in a basic aqueous medium. researchgate.net This derivative then serves as a substrate in palladium-catalyzed Buchwald-Hartwig coupling reactions. In a typical procedure, 3-chloro-1-azaphenothiazine is reacted with various substituted amines in the presence of a palladium catalyst, a base, and a suitable ligand. For instance, the coupling with substituted anilines has been successfully achieved using palladium acetate [Pd(OAc)₂] as the catalyst, potassium carbonate as the base, and 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine as the ligand in tert-butanol (B103910) as a solvent at 110 °C, yielding 3-anilino-1-azaphenothiazine derivatives in good to excellent yields. researchgate.net
Similarly, another derivative, 3-chloro-1,9-diazaphenoxazine, prepared through a base-catalyzed reaction of 2-amino-3-hydroxypyridine (B21099) with this compound, has been used in Buchwald-Hartwig aminations. blazingprojects.commodishproject.comeduprojecttopics.com The coupling of this intermediate with various heterocyclic amines is also catalyzed by palladium acetate, leading to the formation of 3-amino derivatives of diazaphenoxazine. blazingprojects.commodishproject.comeduprojecttopics.com These reactions highlight the utility of this compound derivatives in accessing complex, nitrogen-containing heterocyclic scaffolds that are of interest in pharmaceutical chemistry. blazingprojects.commodishproject.comeduprojecttopics.com
Table 1: Buchwald-Hartwig Amination of this compound Derivatives
| Derivative | Amine Coupling Partner | Catalyst System | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 3-chloro-1-azaphenothiazine | Substituted anilines | Pd(OAc)₂ / 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine | K₂CO₃, t-BuOH, 110 °C | 3-anilino-1-azaphenothiazine derivatives | researchgate.net |
| 3-chloro-1,9-diazaphenoxazine | Various heterocyclic amines | Pd(OAc)₂ | Base, 1,4-dioxane/water | 3-amino-1,9-diazaphenoxazine derivatives | blazingprojects.commodishproject.comeduprojecttopics.com |
Other Advanced Synthetic Transformations
The transformation of this compound into organoboron intermediates, such as boronic acid pinacol (B44631) esters, represents a key step in expanding its synthetic utility, particularly for carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. The Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), is a common method for synthesizing such intermediates. organic-chemistry.org
While direct synthesis of this compound boronic acid pinacol ester has been a subject of investigation, the feasibility of such compounds is demonstrated by the commercial availability of isomers like 2,3,4-trichloropyridine-5-boronic acid pinacol ester. fluorochem.co.uk The successful application of this compound in Suzuki-Miyaura reactions with various arylboronic acids further implies the potential for its conversion into a boronic ester. nih.govnih.govresearchgate.net In these reactions, this compound is regioselectively coupled at the 2-position, yielding 3,5-dichloro-2-arylpyridines. nih.govnih.govresearchgate.net This transformation underscores the ability of the trichloropyridine core to participate in catalytic cycles involving organoboron species.
The formation of these organoboron intermediates from this compound would involve a palladium-catalyzed reaction, typically with a phosphine ligand and a base, to facilitate the oxidative addition of the C-Cl bond and subsequent transmetalation with the diboron reagent.
This compound serves as a versatile and important building block in the synthesis of a wide range of more complex molecules, particularly in the agrochemical and pharmaceutical industries. nih.govuni-tuebingen.de Its utility stems from the differential reactivity of its chlorine atoms, which allows for selective functionalization.
A prominent example of its application is in the synthesis of novel 3,5-dichloro-2-arylpyridines through a palladium acetate-catalyzed, ligand-free Suzuki cross-coupling reaction with various arylboronic acids in an aqueous medium. nih.govnih.govresearchgate.net This method provides an efficient route to biaryl compounds that are known to have applications as herbicides and pharmaceuticals. nih.gov The reaction conditions are typically mild, involving sodium carbonate as a base and a water/DMF solvent system at around 60 °C, with the reaction showing high regioselectivity for substitution at the 2-position. nih.gov
Table 2: Synthesis of 3,5-dichloro-2-arylpyridines from this compound via Suzuki Coupling
| Arylboronic Acid | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenylboronic acid | 3,5-dichloro-2-phenylpyridine | 89 | nih.gov |
| 4-Methylphenylboronic acid | 3,5-dichloro-2-(4-methylphenyl)pyridine | 92 | nih.gov |
| 4-Methoxyphenylboronic acid | 3,5-dichloro-2-(4-methoxyphenyl)pyridine | 95 | nih.gov |
| 4-Chlorophenylboronic acid | 3,5-dichloro-2-(4-chlorophenyl)pyridine | 85 | nih.gov |
| 3-(Trifluoromethyl)phenylboronic acid | 3,5-dichloro-2-(3-(trifluoromethyl)phenyl)pyridine | 86 | nih.gov |
Furthermore, this compound is a crucial precursor in the synthesis of important agrochemicals. For instance, it can be converted to 2,3-difluoro-5-chloropyridine, which is a key intermediate for the synthesis of the high-efficiency herbicide clodinafop-propargyl. ddvppesticide.comgoogle.com The synthesis of heterocyclic systems like azaphenothiazines and diazaphenoxazines, as mentioned previously, also showcases its role as a foundational scaffold for building complex, polycyclic molecules with potential biological activity. researchgate.netblazingprojects.com The ability to undergo selective nucleophilic substitution and cross-coupling reactions at its different positions makes this compound a highly adaptable starting material in organic synthesis.
Applications of 2,3,5 Trichloropyridine in Specialized Chemical Research
Pharmaceutical Chemistry and Drug Discovery
In the realm of pharmaceutical chemistry, 2,3,5-trichloropyridine is a crucial starting material and intermediate for synthesizing various therapeutic agents. chemimpex.comfishersci.sesincerechemical.commade-in-china.com Its derivatives have been investigated for a range of biological activities, contributing to the development of new medicines.
Synthesis of Antiviral and Anticancer Drug Precursors
Recent studies have highlighted the importance of this compound in the synthesis of precursors for antiviral and anticancer drugs. pmarketresearch.com Although specific drug names are not extensively detailed in the provided search results, the recurring theme is the compound's role as a foundational element in creating more complex molecules with these therapeutic properties. The development of kinase inhibitors for lung cancer, for instance, has utilized 3,5,6-trichloropyridine, a related isomer, underscoring the potential of trichloropyridine structures in anticancer research. pmarketresearch.com
Development of Anti-inflammatory and Antimicrobial Agents
The structural framework of trichloropyridines is amenable to modifications that can lead to new anti-inflammatory and antimicrobial drugs. ontosight.ai Research into trichloropyridine derivatives has demonstrated their potential as effective agents against various pathogens. For example, derivatives of the related 2,3,6-trichloropyridine (B1294687) have shown antimicrobial efficacy against multiple bacterial strains. While direct studies on this compound for these specific applications are not detailed, the broader class of trichloropyridines shows promise in this area.
Role in Protease Inhibitor Development (e.g., for COVID-19 variants)
Protease inhibitors are a critical class of antiviral drugs, and research has been conducted on pyridine-containing compounds as potential inhibitors. For instance, non-covalent inhibitors of the main protease (Mpro) of SARS-CoV-2 with a pyridinone core have been developed. nih.gov While the direct involvement of this compound in COVID-19 protease inhibitor development is not explicitly stated in the provided results, the fundamental chemistry of pyridine (B92270) derivatives is relevant to this field of research. The development of inhibitors for other viral proteases, such as the dengue virus, has also been an active area of research. nih.gov
Intermediate for Bioactive Compound Synthesis (e.g., 3,5-dichloro-2-pyridyl phenol)
A significant application of this compound is its use as an intermediate in the synthesis of other bioactive compounds. guidechem.comgoogle.com A key reaction involves its conversion to 3,5-dichloro-2-pyridinol through a reaction with an alkali metal hydroxide (B78521). sincerechemical.comxinchem.comhsppharma.comgoogle.com This resulting compound, 3,5-dichloro-2-pyridinol, is an important precursor for various pesticides. google.com
Agrochemical Science and Pesticide Development
This compound is a cornerstone intermediate in the agrochemical industry, primarily for the production of herbicides and insecticides. chemimpex.compatsnap.com
Precursor for Herbicides (e.g., Clopyralid, Clodinafop-propargyl)
This compound is a well-established precursor for several key herbicides. It is instrumental in the synthesis of Clopyralid, a selective herbicide used to control broadleaf weeds. invasive.org Furthermore, this compound can be fluorinated to produce 2,3-difluoro-5-chloropyridine, which is a fundamental raw material for the synthesis of the herbicide Clodinafop-propargyl. guidechem.comsincerechemical.comgoogle.comxinchem.comgoogle.comddvppesticide.com
Interactive Data Table: Applications of this compound
| Field of Application | Specific Use | Resulting Product/Intermediate |
| Pharmaceutical Chemistry | Antiviral & Anticancer Drug Precursor | Kinase Inhibitors (related compounds) |
| Anti-inflammatory & Antimicrobial Agents | Various derivatives | |
| Protease Inhibitor Development | Pyridinone core inhibitors (related compounds) | |
| Bioactive Compound Synthesis | 3,5-dichloro-2-pyridinol | |
| Agrochemical Science | Herbicide Precursor | Clopyralid |
| Herbicide Precursor | Clodinafop-propargyl (via 2,3-difluoro-5-chloropyridine) |
Intermediates for Insecticides and Fungicides
This compound is a crucial building block in the synthesis of various pesticides, serving as a key intermediate for compounds with insecticidal and fungicidal properties. justia.comgoogle.comchemimpex.com Its chemical structure allows for diverse reactions, making it a valuable component in the development of crop protection agents. chemimpex.com
One notable application is in the production of 3,5-dichloro-2-pyridinol. justia.comgoogle.com This is achieved by treating this compound with an alkali metal hydroxide. justia.comgoogle.com The resulting 3,5-dichloro-2-pyridinol can then be reacted with phosphorochloridates or phosphorochloridothioates to create toxicants effective against mites, insects, bacteria, and fungi. justia.comgoogle.com
Furthermore, this compound is a precursor in the synthesis of other important agrochemicals. For instance, it can be fluorinated to produce 2,3-difluoro-5-chloropyridine, a fundamental material for the herbicide clodinafop-propargyl. google.com The compound and its derivatives are integral to the manufacture of a number of commercial pesticides. semanticscholar.org
Research into Isomer-Specific Agrochemicals
The selective synthesis of specific isomers of chlorinated pyridines is a significant area of research for developing more effective and targeted agrochemicals. The arrangement of chlorine atoms on the pyridine ring dramatically influences the biological activity and efficacy of the final pesticide product.
Material Science and Specialty Chemicals
Beyond its role in agrochemicals, this compound and its derivatives are gaining attention in the field of material science and the development of specialty chemicals. chemimpex.comambeed.com
Incorporation into Specialty Polymers and Coatings
The reactive nature of this compound makes it a candidate for incorporation into specialty polymers and coatings. xinchem.com Its chlorine substituents provide sites for further chemical modification, allowing it to be integrated into polymer backbones or used as a cross-linking agent to enhance the properties of materials. Research in this area explores how the inclusion of this chlorinated pyridine can improve thermal stability, flame retardancy, and chemical resistance in various polymer systems.
Exploration of Derivatives for Advanced Material Properties
The unique electronic structure of the pyridine ring, combined with the influence of chlorine substituents, makes this compound a foundation for developing materials with novel electronic and photophysical properties.
Fluorescence: Researchers have synthesized derivatives of chlorinated pyridines that exhibit fluorescence. For instance, novel 2,4,6-triphenylpyridine (B1295210) derivatives containing 1,8-naphthalimide (B145957) groups have been prepared and their photoluminescence properties investigated. rsc.org While this example uses a different isomer, it highlights the potential of the trichloropyridine scaffold in creating fluorescent materials.
Electronic Characteristics: The electronic properties of materials derived from this compound are an active area of research. ambeed.com These materials are being explored for applications in electronic devices. xinchem.com The ability to tune the electronic characteristics by modifying the pyridine ring makes these compounds promising for use in organic electronics, such as in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ambeed.com
Applications in Dye and Pigment Formulation Research
This compound and its isomers are utilized as intermediates in the synthesis of dyes and pigments. chemimpex.comchemimpex.comguidechem.com The chromophoric properties of the pyridine ring can be modified and enhanced through chemical reactions, leading to the development of new colorants. Research in this area focuses on creating stable and vibrant dyes and pigments for various industrial applications.
Computational and Theoretical Studies on 2,3,5 Trichloropyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important method for investigating the electronic structure and properties of pyridine (B92270) derivatives. It offers a balance between computational cost and accuracy, enabling detailed analysis of thermodynamic properties, reaction pathways, and intermolecular interactions.
DFT calculations have been successfully employed to determine the thermodynamic properties of 2,3,5-trichloropyridine. The gas-phase standard molar enthalpy of formation (ΔfH°m(g)) for this compound has been a subject of combined experimental and computational studies. researchgate.netresearchgate.net Experimental values were obtained using techniques like rotating-bomb calorimetry for the enthalpy of combustion and Calvet microcalorimetry for the enthalpy of sublimation. researchgate.netresearchgate.net
Computational studies, specifically using the B3LYP functional with the 6-311+G(2d,2p) basis set for geometry optimization and the B3LYP/6-31G(d) basis set for energy calculations, have produced results that align remarkably well with experimental data. researchgate.netresearchgate.net The experimental enthalpy of formation for this compound in the gas phase at 298.15 K was determined to be (65.8 ± 2.3) kJ mol⁻¹, a value that is in excellent agreement with the DFT-calculated value. researchgate.netresearchgate.net This agreement validates the use of DFT methods for accurately predicting the thermochemical properties of chloropyridines. researchgate.net
| Property | Method | Value |
| Gas-Phase Standard Molar Enthalpy of Formation (ΔfH°m(g)) | Experimental (Calorimetry) | (65.8 ± 2.3) kJ mol⁻¹ |
| Gas-Phase Standard Molar Enthalpy of Formation (ΔfH°m(g)) | DFT (B3LYP/6-311+G(2d,2p)//B3LYP/6-31G(d)) | Excellent agreement with experimental value |
| Enthalpy of Sublimation (ΔsubH°) | Experimental (Calvet microcalorimetry) | Data derived at T = 298.15 K |
This table presents thermodynamic data for this compound, showing the strong correlation between experimental and DFT-calculated values.
Computational studies are instrumental in elucidating the mechanisms of reactions involving this compound. A notable example is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov Experiments show that this reaction is highly regioselective, with arylboronic acids preferentially substituting the chlorine atom at the 2-position to yield 3,5-dichloro-2-arylpyridines, with no di- or tri-substituted products observed. researchgate.netnih.gov
Theoretical calculations explain this selectivity by analyzing the reaction pathway. The reactivity of chloro groups on the pyridine ring is highest at the α-positions (2- and 6-) and lower at the β-positions (3- and 5-). researchgate.net DFT calculations of the transition states for the oxidative insertion of the palladium catalyst into the C-Cl bonds confirm this. These calculations show that a much higher activation energy is required for the insertion of palladium into the C-Cl bonds at the 3- and 5-positions compared to the 2-position. researchgate.net This energetic barrier effectively prevents further substitution, thus explaining the observed regioselectivity and the formation of a single product. researchgate.net Another complex reaction, the formation of this compound from trichloroacetaldehyde and acrylonitrile (B1666552), follows an unexpected pathway that can be rationalized through mechanistic modeling. google.com
The ability of this compound and related compounds to act as ligands for metal cations can be effectively modeled using DFT. researchgate.netresearchgate.net Such studies calculate the binding affinities and geometries of coordination complexes. While specific studies focusing solely on the metal cation affinity of this compound are not extensively detailed, the methodology has been established for the parent pyridine molecule and other substituted pyridines. researchgate.netresearchgate.netmdpi.com
For instance, DFT calculations have been used to determine the affinity of pyridine for various metal cations, with results showing good correlation with experimental data. researchgate.netresearchgate.net More broadly, computational studies on related heterocyclic systems, like imidazo[4,5-b]pyridine derivatives, demonstrate how DFT can elucidate the influence of substituents and nitrogen atom positions on the binding strength with cations such as Ca(II), Mg(II), Zn(II), and Cu(II). mdpi.com These models predict that the imidazole (B134444) nitrogen is the primary binding site and that electron-donating groups enhance metal coordination. mdpi.com Similar principles would apply to this compound, where the electron-withdrawing chlorine atoms are expected to modulate the nucleophilicity of the pyridine nitrogen and its affinity for metal cations.
Quantum Chemical Modeling of Reactivity
Quantum chemical modeling provides a quantitative framework for understanding and predicting the chemical reactivity of this compound. By calculating various molecular descriptors, researchers can gain insight into its behavior in chemical reactions. scirp.orgias.ac.in
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgias.ac.in The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. scirp.org Other calculated descriptors, such as chemical hardness, chemical potential, electronegativity, and the electrophilicity index, are used to build a comprehensive picture of the molecule's reactivity. scirp.org
For substituted pyridines, DFT has been used to establish a theoretical nucleophilicity scale. ias.ac.in This approach helps to predict how the molecule will behave as an organocatalyst, where nucleophilic character is crucial. ias.ac.in In the case of this compound, the strong electron-withdrawing nature of the three chlorine atoms significantly influences its reactivity, particularly in nucleophilic substitution reactions. sigmaaldrich.com The modeling accurately predicts the enhanced reactivity of the C-Cl bond at the 2-position, which is activated by the ring nitrogen, compared to the bonds at the 3- and 5-positions. researchgate.net
Insights from Molecular Dynamics and Computational Crystal Engineering
Computational studies, including molecular dynamics and crystal engineering, offer profound insights into the solid-state properties of this compound. The crystal structure of the compound has been determined experimentally and serves as a foundation for these theoretical investigations. researchgate.netnih.gov It crystallizes in the monoclinic P2₁/c space group, with molecules stacked along the short a-axis to form layers. researchgate.net Notably, the crystal packing features no significant π–π stacking interactions. researchgate.net
Computational crystal engineering has been used to explore the relationship between molecular structure and macroscopic mechanical properties. acs.org In a comparative study, this compound (referred to as Cry-B) was found to form rigid, brittle crystals. acs.org Computational analysis revealed that this is due to a unique packing effect that prevents the formation of a mechanical interlocking structure or a slip plane composed of weak interactions. acs.org This systematic approach, which involves modifying the halogen substituents on the pyridine ring, demonstrates how computational methods can be used to modulate and predict the mechanical flexibility of molecular crystals. acs.org Crystal structure prediction (CSP) methodologies, which search for the most thermodynamically stable crystal structures, provide a theoretical basis for understanding the observed polymorphs and packing arrangements. rsc.org
| Property | Value | Source |
| Molecular Formula | C₅H₂Cl₃N | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 3.8860 (8) | researchgate.net |
| b (Å) | 16.144 (3) | researchgate.net |
| c (Å) | 10.959 (2) | researchgate.net |
| β (°) | 97.61 (3) | researchgate.net |
| Volume (ų) | 681.5 (2) | researchgate.net |
| Z (molecules per unit cell) | 4 | researchgate.net |
This table summarizes the crystallographic data for this compound.
Analytical and Spectroscopic Research Methodologies Involving 2,3,5 Trichloropyridine
Infrared (IR) Spectroscopy for Vibrational Analysis and DFT Correlation
Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of molecules by probing their vibrational modes. researchgate.net When coupled with computational methods like Density Functional Theory (DFT), it allows for a detailed understanding of the molecule's vibrational behavior and the assignment of specific spectral bands to corresponding molecular motions. nih.gov
The analysis begins with recording the experimental FT-IR and FT-Raman spectra of the compound. researchgate.net Concurrently, the molecular geometry of the compound is optimized, and its harmonic vibrational frequencies are calculated using DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). nih.gov Since theoretical calculations are performed on a single molecule in the gaseous state, the calculated frequencies are often scaled to better match the experimental values obtained from the solid or liquid phase. nih.gov
This combined experimental and theoretical approach has been successfully applied to various pyridine (B92270) derivatives, such as 2-amino-5-chloropyridine, to achieve a complete vibrational assignment. researchgate.net For 2,3,5-trichloropyridine, a similar methodology would be employed. The characteristic vibrational modes would include C-H stretching, C-N stretching, C-C stretching of the pyridine ring, and C-Cl stretching. The positions of these bands in the IR spectrum provide a unique fingerprint for the molecule. The correlation of experimental and DFT-calculated spectra provides a high degree of confidence in the vibrational assignments. nih.govmit.edu
Table 2: General Regions for Vibrational Modes in Substituted Pyridines
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretching | 3100 - 3000 |
| C=C/C=N Ring Stretching | 1650 - 1400 |
| In-plane C-H Bending | 1300 - 1000 |
| Out-of-plane C-H Bending | 900 - 675 |
Advanced Chromatographic Techniques in Research (e.g., GC-MS for Metabolite Analysis)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly valuable in metabolite analysis for tracking the biotransformation of compounds in biological systems. nih.gov
The analysis of metabolites of chlorinated pyridines, such as the chlorpyrifos (B1668852) metabolite 3,5,6-trichloro-2-pyridinol (B117793) (TCP), in human urine and serum serves as a relevant example of the application of GC-MS in this area. nih.govresearchgate.netresearchgate.net The analytical workflow for such studies typically involves several key steps:
Sample Preparation: Biological samples like urine or serum often require hydrolysis to release conjugated metabolites, followed by extraction (e.g., liquid-liquid or solid-phase extraction) to isolate the analytes from the complex matrix. nih.govresearchgate.net
Derivatization: To improve the volatility and thermal stability of polar metabolites like hydroxylated pyridines for GC analysis, a derivatization step is often necessary. This involves reacting the analyte with a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form a less polar derivative. nih.gov
GC-MS Analysis: The derivatized extract is then injected into the GC-MS system. The gas chromatograph separates the different components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound. researchgate.net Quantification is often achieved using an internal standard and operating the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity. nih.gov
This established methodology for analyzing TCP demonstrates the capability of GC-MS to detect and quantify trace levels of chlorinated pyridine metabolites in biological samples. nih.gov A similar approach could be readily adapted for studies investigating the potential metabolites of this compound.
Environmental Chemistry and Degradation Studies of 2,3,5 Trichloropyridine
Biodegradation Pathways and Metabolite Analysis
The biodegradation of 3,5,6-trichloro-2-pyridinol (B117793) (TCP) is a critical area of environmental research due to its persistence and toxicity, which can exceed that of its parent compounds. nih.gov
Role as a Degradation Product of Chlorpyrifos (B1668852) and Related Organophosphates
3,5,6-trichloro-2-pyridinol (TCP) is the major and primary metabolite formed during the degradation of the widely used organophosphate insecticide chlorpyrifos. nih.govnih.gov The degradation process typically begins with the hydrolysis of the phosphorus ester bond in the chlorpyrifos molecule. frontiersin.orgresearchgate.net This cleavage yields TCP and diethylthiophosphate (B1229741) (DETP). researchgate.netpradeepresearch.org TCP is also a primary degradation product of the herbicide triclopyr. nih.govresearchgate.net Due to its higher water solubility compared to chlorpyrifos, TCP is more mobile in soil and aquatic environments, leading to widespread contamination. nih.govresearchgate.net Its accumulation in soil and water can inhibit the proliferation of microorganisms that would otherwise degrade the parent pesticide. nih.govplos.org
Microbial Degradation Mechanisms (e.g., Enzymatic Degradation, Hydrolysis, Dechlorination)
Microbial action is the primary pathway for the detoxification and mineralization of TCP in the environment. nih.gov Various bacteria and fungi have been identified that can degrade TCP through several mechanisms. The process often involves inducible enzymes that catalyze the breakdown. researchgate.net
Key microbial degradation mechanisms include:
Hydrolysis: Hydrolase enzymes, particularly organophosphate hydrolases, initiate the breakdown by cleaving ester linkages. nih.govresearchgate.net This initial step is crucial as it converts the parent compound, like chlorpyrifos, into TCP. researchgate.net
Dechlorination: Microorganisms employ dechlorination to remove chlorine atoms from the pyridine (B92270) ring, a critical step in reducing the compound's toxicity. This can occur through hydrolytic-oxidative pathways or reductive dechlorination. nih.govresearchgate.netresearchgate.net For instance, the bacterium Micrococcus luteus ML has been shown to utilize both hydrolytic-oxidative dechlorination and denitrification pathways. nih.gov
Ring Cleavage: Following initial transformations, microorganisms cleave the pyridine ring, leading to the formation of smaller organic molecules that can be funneled into central metabolic pathways. frontiersin.org
Several microbial strains have demonstrated the ability to use TCP as a sole source of carbon and energy. researchgate.netresearchgate.net For example, the fungal strain Cladosporium cladosporioides Hu-01 can completely metabolize chlorpyrifos and the subsequently formed TCP. plos.orgnih.gov Similarly, bacterial strains such as Bacillus pumilus and Paracoccus sp. have been shown to be highly effective in degrading both chlorpyrifos and TCP. researchgate.netresearchgate.net
Identification of Intermediate Metabolites (e.g., Trichloropyridine-2-ol, Trichloropyridine-4-ol)
The microbial breakdown of TCP proceeds through a series of intermediate metabolites before complete mineralization to CO2, water, and chloride ions. researchgate.net The specific metabolites identified can vary depending on the microorganism and the degradation pathway.
During the degradation of TCP by Micrococcus luteus ML, seven intermediate metabolites were detected, including 3,5-dichloro-2-pyridone (B189641) and 6-chloropyridin-2-ol. nih.gov Research on other bacterial strains like Ralstonia sp. T6 has identified metabolites such as 3,6-dihydroxypyridine-2,5-dione. researchgate.net In some plant-bacterial systems, further degradation leads to the formation of 2-hydroxypyridine. frontiersin.org Additionally, studies have noted the metabolism of TCP into a hydroxylated isomer, 4-OH-TCP (3,5,6-trichloro-4-pyridinol), in duckweed. researchgate.net
| Metabolite Name | Precursor Compound | Degrading Organism/System | Reference |
|---|---|---|---|
| 3,5-dichloro-2-pyridone | 3,5,6-trichloro-2-pyridinol (TCP) | Micrococcus luteus ML | nih.gov |
| 6-chloropyridin-2-ol | 3,5,6-trichloro-2-pyridinol (TCP) | Micrococcus luteus ML | nih.gov |
| 2-hydroxypyridine | 3,5,6-trichloro-2-pyridinol (TCP) | Canna and Mentha spps. | frontiersin.org |
| 3,6-dihydroxypyridine-2,5-dione | 3,5,6-trichloro-2-pyridinol (TCP) | Ralstonia sp. T6 | researchgate.net |
| 3,5,6-trichloro-4-pyridinol (4-OH-TCP) | 3,5,6-trichloro-2-pyridinol (TCP) | Duckweed | researchgate.net |
| 3,5,6-trichloro-2-methoxypyridine (TMP) | Chlorpyrifos | Bacterial–plant consortium | frontiersin.org |
Environmental Fate and Persistence in Various Ecosystems
The environmental fate of TCP is of significant concern due to its persistence and mobility. nih.govplos.org The US Environmental Protection Agency (EPA) classifies TCP as both persistent and mobile. nih.govplos.org Its half-life in soil can range from 65 to 360 days, depending on factors such as soil type, climate, and microbial activity. nih.govplos.org In some agricultural soils, significant quantities of TCP have been observed to persist for over four weeks of incubation. researchgate.net Its greater water solubility compared to chlorpyrifos facilitates its movement through the soil profile, potentially leading to groundwater contamination. nih.govresearchgate.net Field studies have detected TCP in a high percentage of monitored groundwater systems near treated agricultural areas. researchgate.net
Bioremediation Strategies and Environmental Impact Mitigation Research
Bioremediation, which utilizes microorganisms to degrade contaminants, is considered a viable and eco-friendly strategy for eliminating TCP from polluted environments. nih.govnih.govnih.gov Research has focused on isolating and characterizing novel microbial strains capable of efficiently mineralizing TCP.
Several bacteria and fungi have been identified as promising candidates for the bioremediation of sites contaminated with chlorpyrifos and TCP. nih.gov
Cladosporium cladosporioides Hu-01: This fungal strain can utilize both chlorpyrifos and TCP as its sole carbon source, significantly reducing their half-lives in controlled environments. plos.orgnih.gov
Pseudomonas sp. ATCC 700113: This bacterium is capable of using TCP as a sole source of carbon and energy, mineralizing it to CO2 and chloride. researchgate.net
Bacillus pumilus C2A1: This bacterial strain effectively degrades chlorpyrifos and shows 90% degradation of TCP (at 300 mg/L) within eight days. researchgate.net
Paracoccus sp. TRP: Isolated from activated sludge, this bacterium can completely mineralize chlorpyrifos and TCP without the accumulation of persistent metabolites. researchgate.net
Constructed wetlands using plant-bacterial consortia have also emerged as a novel and effective remedial measure. frontiersin.org A study utilizing Acinetobacter baumannii and Bacillus cibi with Canna and Mentha species demonstrated efficient degradation of chlorpyrifos while potentially bypassing the generation of harmful TCP or degrading it immediately. frontiersin.org Immobilizing microbial cells, such as Pseudomonas sp. on diatomaceous earth, has also proven effective in removing TCP from industrial wastewater. researchgate.net
| Microorganism | Type | Degradation Capability | Reference |
|---|---|---|---|
| Cladosporium cladosporioides Hu-01 | Fungus | Degrades chlorpyrifos and TCP as sole carbon source. Reduces TCP half-life by 986.9 hours. | plos.orgnih.gov |
| Micrococcus luteus ML | Bacterium | Degraded 61.6% of TCP (50 mg/L) in 24 hours. | nih.gov |
| Bacillus pumilus C2A1 | Bacterium | Showed 90% degradation of TCP (300 mg/L) within 8 days. | researchgate.net |
| Paracoccus sp. TRP | Bacterium | Completely mineralizes chlorpyrifos and TCP. | researchgate.net |
| Pseudomonas sp. ATCC 700113 | Bacterium | Utilizes TCP as a sole source of carbon and energy. | researchgate.net |
Crystal Engineering and Solid State Research of 2,3,5 Trichloropyridine
Single Crystal Structure Analysis
The molecular and crystal structure of 2,3,5-trichloropyridine has been elucidated through single-crystal X-ray diffraction. The analysis reveals that the molecule is essentially planar. researchgate.net In the solid state, this compound crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net
The molecules are organized into a layered structure parallel to the (002) plane, with the planar molecules stacking along the short a-axis. researchgate.netsigmaaldrich.comscientificlabs.co.uk This specific arrangement is a key feature of its crystal packing.
| Parameter | Value researchgate.net |
|---|---|
| Empirical Formula | C₅H₂Cl₃N |
| Formula Weight | 182.43 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8860 (8) |
| b (Å) | 16.144 (3) |
| c (Å) | 10.959 (2) |
| β (°) | 97.61 (3) |
| Volume (ų) | 681.5 (2) |
| Z | 4 |
| Temperature (K) | 298 |
Modulation of Mechanical Properties through Halogen Substitution
While specific mechanical tests on this compound are not extensively documented, the principles of crystal engineering suggest that halogen substitution is a key strategy for modulating the mechanical properties of molecular crystals. The number, position, and type of halogen atom can significantly influence intermolecular interactions, which in turn dictate properties like flexibility and elasticity.
In many organic compounds, the introduction of halogens can lead to the formation of halogen bonds and other specific contacts that alter crystal packing. researchgate.net For instance, studies on other halogenated organic molecules have shown that halogen-bonded planes can act as interfaces for molecular gliding, rendering a typically brittle material more mechanically plastic. researchgate.net The substitution of hydrogen with chlorine, as seen in this compound, increases the molecule's polarizability and potential for stronger van der Waals forces and potential halogen-halogen contacts, which directly impacts the energy required to induce mechanical deformation. The presence of multiple chlorine atoms on the pyridine (B92270) ring is therefore expected to significantly differentiate its mechanical behavior from that of unsubstituted pyridine. researchgate.net
Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen-Halogen Interactions)
The crystal structure of this compound is noteworthy for its relative lack of strong, directional intermolecular interactions. The primary crystallographic study reports no evidence of classical hydrogen bonds or significant π-π stacking interactions between the aromatic rings. researchgate.net
Impact of Packing Effects on Crystal Flexibility
The mechanical properties of a molecular crystal, such as its ability to bend or deform, are intrinsically linked to its packing arrangement. For this compound, the observed layered structure is expected to be the primary determinant of its mechanical flexibility. researchgate.netsigmaaldrich.comscientificlabs.co.uk
In layered molecular crystals, flexibility often arises from the ability of adjacent layers to slip past one another. nih.gov This slippage is facilitated when the interactions within the layers are strong, while the interactions between the layers are significantly weaker. Given that the packing of this compound is governed by van der Waals forces and lacks strong, interlocking interactions like hydrogen bonds or π-stacks, it is plausible that the interlayer forces are relatively weak. researchgate.net This type of anisotropic packing, with strong intralayer and weak interlayer forces, is a known structural requirement for plastic deformation in organic crystals. nih.gov Therefore, the layered packing of this compound suggests that it may exhibit some degree of plastic flexibility, where external stress could be dissipated by the movement of molecular layers rather than causing the crystal to fracture.
Q & A
Q. What are the common synthetic routes for 2,3,5-trichloropyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is synthesized via phase-transfer catalysis (PTC) using pyridine derivatives and chlorinating agents (e.g., Cl2 or SO2Cl2). Optimizing the molar ratio of reactants, temperature (40–60°C), and reaction time (8–12 hours) improves yields up to 85% . Alternatively, selective chlorination of pyridine precursors under controlled conditions minimizes byproducts like polychlorinated isomers . Purity (>98%) is achieved via recrystallization from toluene or DMF .
Q. What analytical techniques are recommended for characterizing this compound in research settings?
- Methodological Answer :
- Microemulsion Electrokinetic Chromatography (MEEKC) : Resolves chloropyridine isomers with migration time differences of 0.5–1.2 minutes, using sodium dodecyl sulfate (SDS) and butanol-based microemulsions .
- X-ray Crystallography : Confirms molecular stacking in the crystal lattice (monoclinic system, space group P1 21/n1), with Cl···π interactions stabilizing layered structures .
- GC-MS and HPLC : Quantify purity and detect trace impurities (<0.5%) using C18 columns and acetonitrile/water gradients .
Q. How do solvent choices impact the solubility and stability of this compound?
- Methodological Answer : The compound is highly soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (dichloromethane), with solubility >200 mg/mL at 25°C. Stability tests show no degradation in inert atmospheres (N2 or Ar) over 30 days at 4°C, but hydrolysis occurs in aqueous alkaline media (pH >10) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized to synthesize 3,5-dichloro-2-arylpyridines from this compound?
- Methodological Answer : Ligand-free Pd(OAc)2 catalysis in aqueous ethanol (50°C, 12 hours) enables selective coupling at the 2-position of this compound. Key parameters:
- Molar Ratio : 1:1.2 (substrate:arylboronic acid) for >90% conversion .
- Base : K2CO3 (2.5 equiv) enhances nucleophilic displacement of the 2-chloro group .
- Scope : Electron-deficient arylboronic acids (e.g., 4-CF3-C6H4B(OH)2) achieve yields >85%, while sterically hindered substrates require longer reaction times (24 hours) .
Q. What strategies resolve contradictions in reported crystallographic data for this compound complexes?
- Methodological Answer : Discrepancies in unit cell parameters (e.g., a = 7.797 Å vs. 7.812 Å) arise from temperature-dependent lattice distortions. Mitigation strategies:
- Low-Temperature Crystallography : Collect data at 100 K to minimize thermal motion artifacts .
- Rietveld Refinement : Apply anisotropic displacement parameters for Cl atoms to improve accuracy (R1 < 0.05) .
- Validation Tools : Use PLATON to check for missed symmetry or twinning .
Q. How do ionic liquids influence nucleophilic substitution reactions of this compound?
- Methodological Answer : Ionic liquids (e.g., [BMIM][BF4]) act as dual solvents and catalysts. For 2-chloro displacement with phenols:
- Reactivity : The 2-position is 5x more reactive than the 3- or 5-positions due to reduced steric hindrance .
- Kinetics : Pseudo-first-order rate constants (kobs) increase with IL polarity (log k vs. ET(30) linear correlation, R<sup>2</sup> = 0.92) .
- Workup : Extract products with diethyl ether to recover >95% IL for reuse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
